molecular formula C24H21ClN4OS2 B2816069 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223956-36-2

1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2816069
CAS RN: 1223956-36-2
M. Wt: 481.03
InChI Key: KXIPXBVMPLWOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21ClN4OS2 and its molecular weight is 481.03. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have explored various synthetic routes and chemical reactions to create derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has been described, highlighting the process of heterocyclization and nucleophilic displacement to generate new compounds with potential biological activity (Davoodnia et al., 2008). Such synthetic methodologies facilitate the development of compounds with modified properties for further research.

Antimicrobial Activities

Several studies have focused on the antimicrobial activities of thieno and pyrimidine derivatives. For instance, the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives have been investigated, revealing their potential as inhibitors against various bacterial strains (Hossain & Bhuiyan, 2009). This research signifies the compound's role in developing new antimicrobial agents to combat resistant microbial species.

Biological Activity and Pharmacological Potential

The pharmacological exploration of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones includes evaluating their anti-inflammatory and antimicrobial potential. For example, derivatives have been synthesized and assessed for their anti-inflammatory activity, with some compounds showing significant efficacy (Pan et al., 2015). Such studies underscore the relevance of these compounds in developing new therapeutic agents with anti-inflammatory properties.

Novel Ring Systems and Mechanistic Studies

The generation of novel ring systems through the synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones and their derivatives is a key area of interest. Research has delved into the synthesis of new functionalized cyclohepta[4,5]-thieno[2,3-d][1,2,4] triazolo[4,3-a]pyrimidin-5-ones, contributing to the understanding of reaction mechanisms and regioselectivity (Shawali et al., 2006). This highlights the compound's utility in elucidating chemical processes and creating complex molecular architectures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 2-chlorobenzylthio and 4-isopropylbenzyl groups. The synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-isopropyl-3-nitrobenzoic acid followed by reduction of the nitro group and cyclization to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-isopropyl-3-nitrobenzoic acid", "2-chlorobenzyl chloride", "sodium borohydride", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "thionyl chloride", "potassium carbonate", "4-isopropylbenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 4-isopropyl-3-nitrobenzoic acid using triethylamine and N,N-dimethylformamide as solvents to form the intermediate 4-(2-aminothiophen-3-yl)-3-nitrobenzoic acid.", "Step 2: Reduction of the nitro group in the intermediate using sodium borohydride and acetic acid to form the corresponding amine.", "Step 3: Cyclization of the amine with thionyl chloride to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core.", "Step 4: Introduction of the 2-chlorobenzylthio group by reacting the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core with 2-chlorobenzyl chloride and potassium carbonate in N,N-dimethylformamide.", "Step 5: Introduction of the 4-isopropylbenzyl group by reacting the intermediate with 4-isopropylbenzyl bromide and potassium carbonate in N,N-dimethylformamide.", "Step 6: Purification of the final product by column chromatography." ] }

CAS RN

1223956-36-2

Product Name

1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Molecular Formula

C24H21ClN4OS2

Molecular Weight

481.03

IUPAC Name

12-[(2-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H21ClN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3

InChI Key

KXIPXBVMPLWOEF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.